N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine
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Overview
Description
N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a tetrahydropyran group and protected by a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the tetrahydropyran moiety.
Boc Protection: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydropyran or pyrrolidine rings.
Substitution: Nucleophilic substitution reactions can replace specific groups on the pyrrolidine or tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated rings.
Scientific Research Applications
N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine, allowing the compound to interact selectively with its targets without premature deprotection. The tetrahydropyran and pyrrolidine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrolidine: Lacks the tetrahydropyran group, making it less complex.
N-Boc-3-pyrrolidinone: Contains a carbonyl group instead of the tetrahydropyran ring.
N-Boc-4-piperidone: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine is unique due to the presence of both the tetrahydropyran and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in synthetic and biological applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
tert-butyl N-[[3-(oxan-4-yl)pyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-11-15(6-7-16-10-15)12-4-8-19-9-5-12/h12,16H,4-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFWOYYSGOIYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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